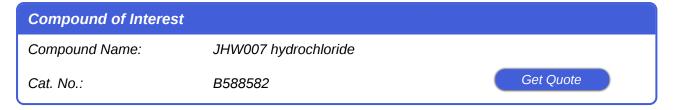


A Comparative Pharmacological Guide: JHW007 Hydrochloride vs. GBR12909

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of **JHW007 hydrochloride** and GBR12909, two potent dopamine transporter (DAT) inhibitors. While both compounds target the same primary protein, their distinct mechanisms of action and resulting pharmacological profiles offer unique advantages for specific research applications and therapeutic development strategies.

At a Glance: Key Pharmacological Parameters

The following tables summarize the core quantitative data for **JHW007 hydrochloride** and GBR12909, facilitating a direct comparison of their binding affinities, dopamine uptake inhibition potencies, and selectivity for the dopamine transporter over other monoamine transporters.

Table 1: Dopamine Transporter (DAT) Binding Affinity



Compound	Radioligand	Preparation	Kd (nM)	Ki (nM)	Reference
JHW007 HCI	[3H]WIN 35,428	Rat Striatal Membranes	-	23.3	[1]
[3H]JHW 007	Rat Striatal Membranes	7.40 / 4400 (two-site model)	-	[2]	
[3H]JHW 007	Mouse Striatal Membranes	8.18 / 2750 (two-site model)	-	[2]	
[3H]JHW 007	hDAT transfected cells	43.7 (one-site model)	-	[2]	
GBR12909	[3H]GBR 12935	Rat Striatal Synaptosome s	-	1	[3]

Table 2: Monoamine Transporter Inhibition

Compoun d	Assay	Preparati on	DAT IC50 (nM)	SERT IC50 (nM)	NET IC50 (nM)	Referenc e
JHW007 HCl	[3H]Dopam ine Uptake	Rat Striatal Synaptoso mes	24.6	>10,000	1,500	[4]
GBR12909	Synaptoso mal Uptake	Not Specified	Potent (low nM range)	>100-fold selective vs. DAT	>100-fold selective vs. DAT	[3]

Table 3: Selectivity Profile



Compound	Target	Ki (nM) or IC50 (nM)	Reference
JHW007 HCI	Sigma1 Receptor	High Affinity	[5]
D2 Dopamine Receptor	Direct Antagonist Activity	[6][7]	
GBR12909	Histamine H1 Receptor	~20	[8]
Sigma Receptor	48	[3]	

Mechanism of Action: A Tale of Two Inhibitors

While both JHW007 and GBR12909 are potent inhibitors of the dopamine transporter, their interaction with the transporter protein and subsequent downstream signaling effects differ significantly.

GBR12909 acts as a typical competitive inhibitor of the dopamine transporter. It binds to the outward-facing conformation of the DAT, directly competing with dopamine for the binding site and thereby blocking its reuptake into the presynaptic neuron. This leads to a rapid and pronounced increase in extracellular dopamine levels.

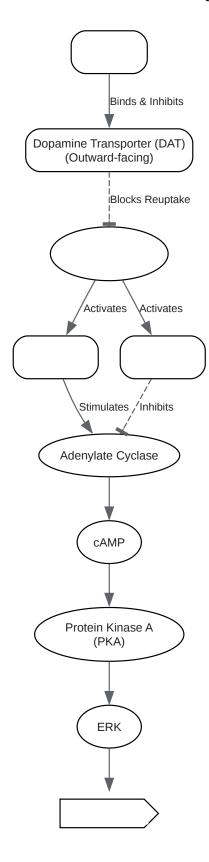
JHW007 hydrochloride, in contrast, is classified as an atypical DAT inhibitor. It is thought to bind to an occluded or inward-facing conformation of the dopamine transporter.[6] This distinct binding mode is believed to contribute to its unique pharmacological profile, characterized by a slower onset of DAT occupancy and a more gradual and sustained increase in extracellular dopamine compared to typical inhibitors.[6][9] Furthermore, JHW007 has been shown to exhibit direct antagonism at dopamine D2 autoreceptors, which may further modulate dopamine release and contribute to its atypical effects.[6][7]

Signaling Pathways

The differential binding mechanisms of GBR12909 and JHW007 are hypothesized to initiate distinct intracellular signaling cascades. Inhibition of DAT by both compounds leads to an accumulation of extracellular dopamine, which then acts on postsynaptic dopamine receptors



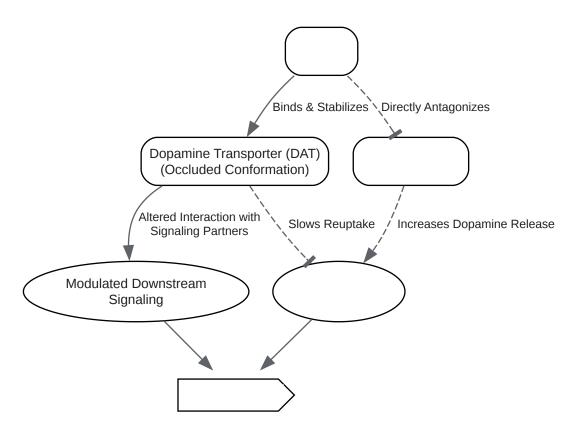
(primarily D1 and D2 subtypes). However, the conformational state of the DAT stabilized by each inhibitor may influence its interaction with intracellular signaling partners.





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Caption: GBR12909 signaling pathway.



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Caption: JHW007 atypical signaling.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of pharmacological data. Below are representative protocols for assays commonly used to characterize compounds like JHW007 and GBR12909.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of the test compounds for the dopamine transporter.

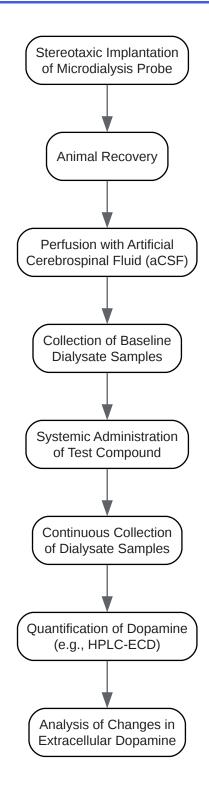
Workflow:











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